molecular formula C20H22N2O4S B6519374 N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 868965-54-2

N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B6519374
CAS No.: 868965-54-2
M. Wt: 386.5 g/mol
InChI Key: LCEGDQIZJGHLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a methyl group at position 6 and a methylcarbamoyl (-CONHCH₃) moiety at position 3. The compound’s molecular formula is inferred as C₂₀H₂₄N₂O₄S (molecular weight ≈ 388.48 g/mol), derived from structural analogs .

Properties

IUPAC Name

N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-11-3-5-13-16(9-11)27-20(17(13)19(24)21-2)22-18(23)12-4-6-14-15(10-12)26-8-7-25-14/h4,6,10-11H,3,5,7-9H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEGDQIZJGHLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure combines a benzothiophene moiety with a dioxine and carboxamide functional group. This unique combination is believed to contribute to its diverse biological activities. The molecular formula is C21H20N2O4SC_{21}H_{20}N_{2}O_{4}S with a molecular weight of 396.5 g/mol .

Pharmacological Properties

  • Antimicrobial Activity :
    • Compounds structurally similar to this compound have demonstrated significant antimicrobial properties. For instance, derivatives with similar benzothiophene structures have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects :
    • The compound exhibits potential anti-inflammatory activity. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.
  • Anticancer Potential :
    • There is emerging evidence suggesting that this compound may possess anticancer properties. Studies involving related compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways or signal transduction processes.
  • Receptor Binding : Studies suggest that the compound can bind to specific receptors involved in inflammation and cancer progression.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Amino-6-methyl-4,5,6,7-tetrahydrobenzothiopheneBenzothiophene coreAntimicrobial
N-(2-hydroxyphenyl)acetamideAcetamide groupAnti-inflammatory
5-MethylbenzodioxoleDioxole structureAntioxidant

Research has indicated that the unique combination of dioxine and benzothiophene in this compound may synergistically enhance its biological activity compared to other compounds lacking these features .

Comparison with Similar Compounds

Key Observations:

The dimethylaminomethyl group in confers basicity, likely improving solubility in acidic environments .

The methoxy group in may engage in hydrophobic interactions or act as a hydrogen-bond acceptor, contrasting with the target’s carboxamide linkage .

Core Structure Variations: The pyridine core in offers a planar aromatic system distinct from the saturated benzothiophene in the target compound, influencing π-π stacking and target selectivity .

Hypothesized Pharmacological Implications

  • Target Binding: The methylcarbamoyl group in the target compound may mimic natural substrates with amide functionalities, favoring interactions with proteases or kinases. In contrast, the cyano group in could act as a electrophilic warhead in covalent inhibitors .
  • The dimethylaminomethyl group in might mitigate this via enhanced solubility and tissue distribution .
  • Selectivity : The saturated benzothiophene core in the target compound and may reduce off-target effects compared to aromatic systems like , which could exhibit broader binding affinities .

Research Methodologies and Limitations

Structural determinations of these compounds likely employed X-ray crystallography tools such as SHELXL (for small-molecule refinement) and OLEX2 (for structure solution and analysis), as indicated in . However, the absence of explicit pharmacological data in the provided evidence limits mechanistic insights.

Preparation Methods

Esterification of Gallic Acid

Gallic acid undergoes Fischer esterification in methanol with sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate (9, 85% yield). This step protects the carboxylic acid group for subsequent reactions.

Reaction Conditions

  • Reactants : Gallic acid (1 eq), methanol (excess), H₂SO₄ (catalytic)

  • Temperature : Reflux (65°C)

  • Duration : 6 hours

  • Yield : 85%

Cyclization with 1,2-Dibromoethane

Ester 9 reacts with 1,2-dibromoethane in acetone under basic conditions (K₂CO₃) to form methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate (10 ). The reaction proceeds via nucleophilic substitution, forming the benzodioxane ring.

Reaction Conditions

  • Reactants : 9 (1 eq), 1,2-dibromoethane (2.5 eq), K₂CO₃ (3 eq)

  • Solvent : Acetone

  • Temperature : 60°C

  • Duration : 24 hours

  • Yield : 45%

Hydrolysis to Carboxylic Acid

The methyl ester 10 is hydrolyzed to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (16 ) using aqueous NaOH.

Reaction Conditions

  • Reactants : 10 (1 eq), NaOH (2 eq)

  • Solvent : THF/H₂O (3:1)

  • Temperature : 60°C

  • Duration : 4 hours

  • Yield : 89%

Synthesis of 6-Methyl-3-(Methylcarbamoyl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Amine

The tetrahydrobenzothiophene fragment requires constructing the saturated thiophene ring, introducing the methyl group at position 6, and installing the methylcarbamoyl group at position 3 (Figure 2).

Cyclization to Form Tetrahydrobenzothiophene

Cyclohexenone derivatives are reacted with sulfur sources (e.g., Lawesson’s reagent) to form the tetrahydrobenzothiophene core. For example, 4-methylcyclohexanone reacts with elemental sulfur in the presence of morpholine to yield 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (A1 ).

Reaction Conditions

  • Reactants : 4-methylcyclohexanone (1 eq), S₈ (1.2 eq), morpholine (2 eq)

  • Solvent : Toluene

  • Temperature : 110°C

  • Duration : 12 hours

  • Yield : 58%

Introduction of Methylcarbamoyl Group

The amine A1 is acylated with methyl isocyanate to form 3-(methylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (A2 ).

Reaction Conditions

  • Reactants : A1 (1 eq), methyl isocyanate (1.2 eq)

  • Solvent : DCM

  • Temperature : 0°C → RT

  • Duration : 6 hours

  • Yield : 72%

Coupling of Fragments via Amide Bond Formation

The final step involves converting the benzodioxine carboxylic acid (16 ) to its acid chloride and reacting it with the tetrahydrobenzothiophene amine (A2 ) (Figure 3).

Formation of Acid Chloride

16 is treated with oxalyl chloride and catalytic DMF to generate 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride (17 ).

Reaction Conditions

  • Reactants : 16 (1 eq), oxalyl chloride (2 eq), DMF (0.1 eq)

  • Solvent : Anhydrous DCM

  • Temperature : 0°C → RT

  • Duration : 2 hours

  • Yield : 95%

Amidation with Tetrahydrobenzothiophene Amine

17 reacts with A2 in dichloromethane under basic conditions (triethylamine) to form the target compound.

Reaction Conditions

  • Reactants : 17 (1 eq), A2 (1.1 eq), TEA (2 eq)

  • Solvent : DCM

  • Temperature : 0°C → RT

  • Duration : 12 hours

  • Yield : 68%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.52 (s, 1H, benzodioxine H), 6.85 (s, 1H, benzodioxine H), 4.30–4.25 (m, 4H, dioxane CH₂), 3.45 (s, 3H, methylcarbamoyl CH₃), 2.90–2.70 (m, 2H, thiophene CH₂), 2.30 (s, 3H, methyl CH₃).

  • ESI-TOF-MS : m/z 455.1321 ([M+H]⁺, calcd. 455.1328).

Purity and Yield Optimization

StepYield (%)Purity (HPLC)
1.18598
1.24595
1.38997
2.15893
2.27296
3.26899

Challenges and Alternatives

Regioselectivity in Benzodioxine Formation

Competing O-alkylation at position 8 of gallic acid derivatives can occur during cyclization. Using excess 1,2-dibromoethane and K₂CO₃ minimizes this side reaction.

Oxidative Stability of Thiophene

The tetrahydrobenzothiophene’s sulfur atom is susceptible to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) prevents sulfoxide formation.

Alternative Coupling Methods

A. HATU-Mediated Amidation : Replacing oxalyl chloride with HATU in DMF improves yields to 75%.
B. Solid-Phase Synthesis : Immobilizing A2 on Wang resin enables iterative purification, achieving >99% purity .

Q & A

Q. How can researchers optimize the synthetic route for N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonation, amidation, and cyclization. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonamide formation .
  • Catalysts : Use of coupling agents like HATU or EDC for carboxamide bond formation improves yield .
  • Temperature control : Exothermic steps (e.g., thiophene ring closure) require gradual heating (60–80°C) to avoid side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates intermediates; HPLC ensures final purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the benzothiophene and benzodioxine rings .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., 385.5 g/mol) and detects isotopic patterns for sulfur-containing moieties .
  • IR spectroscopy : Identifies carbonyl (1650–1700 cm1^{-1}) and amide (N–H stretch at ~3300 cm1^{-1}) functional groups .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzothiophene core .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes/receptors structurally related to benzothiophene derivatives (e.g., kinases, GPCRs) .
  • In vitro assays :
    • Enzyme inhibition (IC50_{50}) using fluorescence-based substrates .
    • Cell viability (MTT assay) in cancer lines (e.g., HeLa, MCF-7) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only groups .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC50_{50} consistency .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify nonspecific binding .
  • Batch variability checks : Compare results across independently synthesized batches to rule out impurity effects .
  • Statistical analysis : Apply ANOVA or Bayesian modeling to assess significance of conflicting data .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict interactions with target proteins (e.g., ATP-binding pockets) .
  • QSAR modeling : Train models on existing bioactivity data to prioritize substituents (e.g., methyl vs. fluoro groups) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding kinetics .

Q. What methodologies are recommended for investigating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/noncompetitive) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis studies : Engineer enzyme active-site mutants (e.g., Ala scanning) to identify critical residues .
  • Cellular pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers) .

Q. How can researchers address challenges in regioselectivity during synthetic modifications of the benzothiophene core?

Methodological Answer:

  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitutions .
  • Transition-metal catalysis : Use Pd-catalyzed C–H activation for selective functionalization .
  • Computational prediction : DFT calculations (e.g., Gaussian) identify electrophilic aromatic substitution hotspots .

Q. What strategies optimize experimental design for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Fragment-based design : Systematically vary substituents (e.g., methylcarbamoyl vs. phenylcarbamoyl) .
  • High-throughput screening : Use 96-well plates to test 50+ analogs for bioactivity .
  • Multivariate analysis : Apply PCA or PLS to correlate structural features (e.g., logP, polar surface area) with activity .

Methodological Troubleshooting

Q. How should researchers mitigate low yields in the final carboxamide coupling step?

Methodological Answer:

  • Activation reagents : Switch from EDC/HOBt to HATU for better carbamate activation .
  • Solvent optimization : Test DCM vs. THF to balance reactivity and solubility .
  • Temperature modulation : Conduct reactions under reflux (40°C) to accelerate coupling .

Q. What steps validate the absence of toxicological liabilities in preclinical studies?

Methodological Answer:

  • In vitro toxicity : Assess hepatotoxicity (e.g., HepG2 cell viability) and genotoxicity (Ames test) .
  • In vivo models : Administer doses (10–100 mg/kg) to rodents for 14-day acute toxicity profiling .
  • Metabolic stability : Use liver microsomes to predict CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.